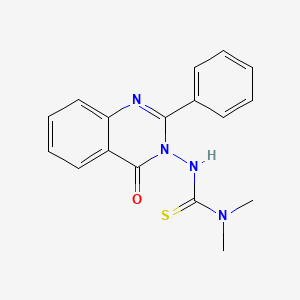

N,N-dimethyl-N'-(4-oxo-2-phenyl-3(4H)-quinazolinyl)thiourea

CAS No.:

Cat. No.: VC15025032

Molecular Formula: C17H16N4OS

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H16N4OS |

|---|---|

| Molecular Weight | 324.4 g/mol |

| IUPAC Name | 1,1-dimethyl-3-(4-oxo-2-phenylquinazolin-3-yl)thiourea |

| Standard InChI | InChI=1S/C17H16N4OS/c1-20(2)17(23)19-21-15(12-8-4-3-5-9-12)18-14-11-7-6-10-13(14)16(21)22/h3-11H,1-2H3,(H,19,23) |

| Standard InChI Key | VBICWKWQLCQIDI-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C(=S)NN1C(=NC2=CC=CC=C2C1=O)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

N,N-dimethyl-N'-(4-oxo-2-phenyl-3(4H)-quinazolinyl)thiourea (CAS: 522660-11-3) is defined by the following identifiers:

| Property | Value |

|---|---|

| IUPAC Name | 1,1-dimethyl-3-(4-oxo-2-phenylquinazolin-3-yl)thiourea |

| Molecular Formula | C₁₇H₁₆N₄OS |

| Molecular Weight | 324.4 g/mol |

| Canonical SMILES | CN(C)C(=S)NN1C(=NC2=CC=CC=C2C1=O)C3=CC=CC=C3 |

| InChI Key | VBICWKWQLCQIDI-UHFFFAOYSA-N |

The structure comprises a 4-oxoquinazolinyl scaffold linked to a phenyl group at position 2 and a dimethylthiourea moiety at position 3. The thiourea group (-N-(C=S)-N-) introduces sulfur-based reactivity, while the quinazolinone core provides a planar aromatic system capable of π-π interactions.

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) are unavailable, computational descriptors such as the InChI string and SMILES notation provide insights into its connectivity. The presence of multiple nitrogen and sulfur atoms suggests potential hydrogen-bonding interactions, which could influence solubility and biological target binding.

Synthesis and Preparation

Proposed Synthetic Routes

No peer-reviewed synthesis protocols for this compound exist, but analogous thiourea-quinazolinone hybrids are typically synthesized via multi-step reactions. A plausible route involves:

-

Quinazolinone Formation: Condensation of anthranilic acid derivatives with phenyl isocyanate to yield 2-phenyl-4-quinazolinone.

-

Thiourea Incorporation: Reaction of the quinazolinone intermediate with dimethylthiourea under basic conditions.

Challenges include regioselectivity in thiourea attachment and purification of the final product due to the compound’s low solubility in common solvents.

Comparative Analysis

Similar compounds, such as N-(2-(2-ethyl-4-oxo-3(4H)-quinazolinyl)ethyl)-N-isopropyl-N'-phenylthiourea (PubChem CID: 3059842), are synthesized via nucleophilic substitution reactions between amines and thiocarbonyl compounds . These methods may be adaptable but require optimization for the dimethylthiourea variant .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is uncharacterized, but thiourea derivatives generally exhibit poor aqueous solubility due to hydrophobic aromatic systems. Stability under physiological conditions (e.g., pH 7.4, 37°C) remains untested, though the quinazolinone core is prone to hydrolysis under strongly acidic or basic conditions.

Crystallographic Data

No X-ray crystallography data are available. Molecular modeling predicts a planar quinazolinone ring with the thiourea group adopting a twisted conformation relative to the phenyl substituent.

Biological Activities and Mechanisms

Anticipated Pharmacological Effects

Thiourea derivatives are known for diverse bioactivities, including:

-

Antimicrobial Action: Disruption of microbial cell membranes via thiol group interactions.

-

Anticancer Potential: Inhibition of kinases or DNA topoisomerases through quinazolinone intercalation .

For N,N-dimethyl-N'-(4-oxo-2-phenyl-3(4H)-quinazolinyl)thiourea, these activities are hypothetical and require validation through in vitro assays.

Structure-Activity Relationships (SAR)

Key structural determinants of activity in related compounds include:

-

Quinazolinone Substitution: Electron-withdrawing groups at position 4 enhance DNA-binding affinity .

-

Thiourea Flexibility: Dimethylation may reduce steric hindrance, improving target accessibility .

Research Gaps and Future Directions

Priority Investigations

-

Synthesis Optimization: Develop reproducible protocols with high yields and purity.

-

Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities in cell-based assays.

-

ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity in preclinical models .

Computational Studies

Molecular docking against targets like EGFR (PDB: 1M17) could predict binding modes and guide structural modifications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume